molecular formula C14H21NO B1346031 2-Cyclohexylamino-1-phenylethanol CAS No. 6589-48-6

2-Cyclohexylamino-1-phenylethanol

Cat. No. B1346031
CAS RN: 6589-48-6
M. Wt: 219.32 g/mol
InChI Key: ISYFTHDLBGNHQW-UHFFFAOYSA-N
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Description

2-Cyclohexylamino-1-phenylethanol is a chemical compound with the linear formula C14H21NO . It is also known by other names such as Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)-; Ethanol, 2-cyclohexylamino-1-phenyl- .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylamino-1-phenylethanol consists of a phenylethanol group attached to a cyclohexylamine group . The molecular weight of the compound is 219.3226 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclohexylamino-1-phenylethanol include a density of 1.0±0.1 g/cm3, a boiling point of 343.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.0±3.0 kJ/mol and a flash point of 105.7±9.3 °C .

Scientific Research Applications

Biotechnological Production

2-Phenylethanol (2-PE) is recognized for its rose-like fragrance, making it a significant aromatic alcohol in the cosmetic, perfume, and food industries. Traditionally produced by chemical synthesis, recent studies have explored microbial transformation as an eco-friendly alternative. For instance, the production of 2-PE from L-phenylalanine via biotransformation through the Ehrlich pathway has shown considerable progress. Innovative strategies have been developed to enhance production and apply in situ product removal techniques, paving the way for the industrialization of microbial processes for 2-PE production (Hua & Xu, 2011).

Metabolic Engineering

Significant strides have been made in the metabolic engineering of Saccharomyces cerevisiae for 2-PE production. By manipulating the Ehrlich pathway, which includes the catabolism of L-phenylalanine, improved production levels of 2-PE have been achieved. For example, the deletion of the ALD3 gene and overexpression of ARO9 and ARO10 genes in S. cerevisiae led to a substantial increase in 2-PE production, demonstrating the yeast's potential as a 2-PE producer (Kim, Cho, & Hahn, 2014).

Genome Mining and Engineering

Enterobacter sp. CGMCC 5087, a strain capable of producing 2-PE from glucose, has been the focus of genome mining and metabolic engineering. By identifying and overexpressing specific genes, an efficient microbial cell factory for 2-PE production in E. coli was constructed. This work highlights the potential of using prokaryotic pathways for large-scale 2-PE production (Liu et al., 2018).

Yeast Engineering for Enhanced Production

Kluyveromyces marxianus, genetically engineered for overproduction of 2-PE from glucose, represents another breakthrough. Overexpressing genes from Saccharomyces cerevisiae in K. marxianus resulted in substantial 2-PE production, showcasingthe potential of yeast species in industrial applications of 2-PE synthesis (Kim, Lee, & Oh, 2014).

E. coli as a Production Platform

The exploration of Escherichia coli for 2-PE production has yielded positive results. By engineering E. coli with specific yeast genes, a significant increase in 2-PE production from glucose was observed. Optimizing the coordinated expression of committed genes in the synthetic pathway further enhanced 2-PE levels, underscoring E. coli's potential as a production platform for this compound (Kang, Zhang, Du, & Chen, 2014).

Application in Agro-Industrial Waste Valorization

The bioproduction of 2-PE using agro-industrial wastes presents an innovative approach to valorize these materials. Solid-state fermentation (SSF) technologies using different wastes as substrates have demonstrated efficient 2-PE production, with variations in the process influenced by the substrate's characteristics. This area of research not only offers a sustainable method to produce 2-PE but also contributes to waste reduction (Martínez-Avila, Sánchez, Font, & Barrena, 2021).

Advanced Bioconversion Techniques

The development of advanced bioconversion techniques to enhance 2-PE productivity has been a significant area of research. Strategies such as two-phase fed-batch fermentations and solvent immobilization have been explored to increase the efficiency of 2-PE production. These advancements not only improve the yield but also simplify downstream processing, making them attractive for industrial-scale applications (Serp, von Stockar, & Marison, 2003).

properties

IUPAC Name

2-(cyclohexylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYFTHDLBGNHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265137
Record name α-[(Cyclohexylamino)methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylamino-1-phenylethanol

CAS RN

6589-48-6
Record name α-[(Cyclohexylamino)methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6589-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-(cyclohexylamino)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexylamino-1-phenylethanol
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Record name α-[(Cyclohexylamino)methyl]benzenemethanol
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Record name 2-cyclohexylamino-1-phenylethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
WJ Irwin, DL Wheeler, NJ Harper - Journal of Medicinal Chemistry, 1972 - ACS Publications
… )6’7 cyclic compounds derived from 2-cyclohexylamino-1-phenylethanol (la). Some preliminary … the most interesting compound appeared to be 2-cyclohexylamino-1-phenylethanol (la). …
Number of citations: 6 pubs.acs.org
M Agil, H Laswati, H Kuncoro… - Research Journal of …, 2020 - indianjournals.com
Objective: Phytoestrogen is a group of compounds that can replace the estrogen function in the body. One of its roles was as neuroprotective with anti-neuroinflammatory mechanism, …
Number of citations: 7 www.indianjournals.com
AD Rudzik, W Friis - Annual Reports in Medicinal Chemistry, 1973 - Elsevier
… 2-Cyclohexylamino-1-phenylethanol (XXI) has been found to potentiate the hypnotic effect of pentobarbital and to markedly antagonize convulsions produced by pentylenetetrazol but …
Number of citations: 0 www.sciencedirect.com
VL Narayanan, FJ Sweeney - Journal of Medicinal Chemistry, 1972 - ACS Publications
… general screening program has led us to study some 5-membered (2)3'5 and 6-membered (3)6’7 cyclic compounds derived from 2-cyclohexylamino-1-phenylethanol (la). Some …
Number of citations: 8 pubs.acs.org
K Maekawa - 1977 - catalog.lib.kyushu-u.ac.jp
An aim of the investigation was to prepare bioactive compounds from components of natural food or convertible ones to useful and harmless material by degradation. Particularly, some …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp
PJ Cossar, JR Baker, N Cain… - Royal Society Open …, 2018 - royalsocietypublishing.org
The flow coupling of epichlorohydrin with substituted phenols, while efficient, limits the nature of the epoxide available for the development of focused libraries of β-amino alcohols. This …
Number of citations: 15 royalsocietypublishing.org
J Almena, F Foubelo, M Yus - The Journal of Organic Chemistry, 1994 - ACS Publications
Functionalized organolithium compounds1 are interest-ing intermediates in preparative organic chemistry because their reactions with electrophilic reagents lead directly to …
Number of citations: 75 pubs.acs.org
N Leventis, J Yang, EF Fabrizio… - Journal of the …, 2004 - ACS Publications
We report the redox properties of four star systems incorporating the 4-benzoyl-N-alkylpyridinium cation; the redox potential varies along the branches but remains constant at fixed radii…
Number of citations: 20 pubs.acs.org
MS Landis, AF Vette, GJ Keeler - Environmental Science & …, 2002 - ACS Publications
The relative importance of the Chicago/Gay urban area was investigated to determine its impact on atmospheric mercury (Hg) concentrations and wet deposition in the Lake Michigan …
Number of citations: 167 pubs.acs.org
M Tajbakhsh, R Hosseinzadeh, P Rezaee… - Journal of the Mexican …, 2012 - scielo.org.mx
Silica-bonded S-sulfonic acid (SBSSA) was used as a recyclable and reusable catalyst for the synthesis of β-amino alcohols. Several amines were reacted with epoxides to afford …
Number of citations: 18 www.scielo.org.mx

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